molecular formula C7H10N2 B13989118 4-Cyclopropyl-2-methyl-1h-imidazole

4-Cyclopropyl-2-methyl-1h-imidazole

Cat. No.: B13989118
M. Wt: 122.17 g/mol
InChI Key: DQZUYCWTUHKARO-UHFFFAOYSA-N
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Description

5-cyclopropyl-2-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopropyl group and a methyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-2-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming more prevalent in industrial settings to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-cyclopropyl-2-methyl-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-cyclopropyl-2-methyl-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing catalytic processes and molecular recognition events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-2-methyl-1H-imidazole is unique due to the presence of both cyclopropyl and methyl groups, which can enhance its stability, reactivity, and potential biological activities compared to other imidazole derivatives .

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-1H-imidazole

InChI

InChI=1S/C7H10N2/c1-5-8-4-7(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)

InChI Key

DQZUYCWTUHKARO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)C2CC2

Origin of Product

United States

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